molecular formula C20H35NO3 B163808 N-linoleoylglycine CAS No. 2764-03-6

N-linoleoylglycine

Cat. No. B163808
CAS RN: 2764-03-6
M. Wt: 337.5 g/mol
InChI Key: YCRHZEHWEYAHCO-HZJYTTRNSA-N
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Description

N-linoleoylglycine is a N-acyl-amino acid . It is a conjugate acid of a N-linoleoylglycine (1-) . The molecular formula is C20H35NO3 .


Synthesis Analysis

The synthesis of N-linoleoylglycine involves the chemical synthesis and subsequent characterization of specific members of the fatty acid amide family . The synthetically prepared fatty acid amides and those obtained commercially are used as standards for the characterization and quantification of the fatty acid amides produced by biological systems .


Molecular Structure Analysis

The molecular structure of N-linoleoylglycine includes a long chain of carbon atoms with a carboxyl group at one end and an amine group at the other . The InChI string representation of the molecule is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19 (22)21-18-20 (23)24/h6-7,9-10H,2-5,8,11-18H2,1H3, (H,21,22) (H,23,24)/b7-6-,10-9- .


Chemical Reactions Analysis

N-linoleoylglycine is involved in various biological reactions. It has been found to have anti-inflammatory activities, reducing leukocyte migration in a mouse peritonitis model .


Physical And Chemical Properties Analysis

The molecular weight of N-linoleoylglycine is 337.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors .

Scientific Research Applications

Anti-Inflammatory Activities

N-linoleoylglycine has been studied for its potential as an anti-inflammatory agent. In vivo models, like the mouse peritonitis assay, showed that N-linoleoylglycine can reduce leukocyte migration at low doses. This suggests its effectiveness in promoting the resolution of chronic inflammation (Burstein et al., 2012).

Modulation of Calcium Influx and Nitric Oxide Production

N-linoleoylglycine has been implicated in the modulation of calcium influx and nitric oxide production in sensory neurons. This points towards its potential role in sensory neuron regulation and possibly in pain perception (Rimmerman et al., 2008).

Activation of Lipid Receptor GPR132

This compound has been identified as an activator of the G-protein-coupled receptor GPR132. This receptor is involved in various physiological processes, and the activation by N-linoleoylglycine suggests a role in lipid signaling pathways (Foster et al., 2019).

Role in Skin and Lung Function

N-linoleoylglycine might play a role in the function of skin and lung, possibly relating to barrier function or immune response, as indicated by its presence and regulation in these tissues (Waluk et al., 2010).

Implications in Metabolic Diseases

Studies have also explored the role of N-linoleoylglycine and related compounds in metabolic diseases, including diabetes. This research could provide insights into its potential as a biomarker or therapeutic target (Xiang et al., 2023).

Mechanism of Action

Target of Action

N-Linoleoylglycine, also known as linoleoyl glycine, is a modified polyunsaturated fatty acid . Its primary target is the human KCNQ1/KCNE1 (hKCNQ1/hKCNE1) channels expressed in xenopus oocytes from mammalian skin, spinal cord, and brain . These channels play a crucial role in maintaining the electrical activity of cells.

Mode of Action

N-Linoleoylglycine activates the hKCNQ1/hKCNE1 channels . This activation leads to changes in the electrical activity of the cells, which can have various downstream effects. Additionally, N-Linoleoylglycine has been found to activate the lipid receptor GPR132 .

Biochemical Pathways

N-Linoleoylglycine is part of the N-acyl ethanolamines (NAEs) family, which are formed via the hydrolysis of an unusual phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE), by a specific phospholipase D . N-acyl amino acids, including N-Linoleoylglycine, are synthesized via a circulating peptidase M20 domain containing 1 (PM20D1), which can catalyze the bidirectional condensation and hydrolysis of a variety .

Pharmacokinetics

It is known that n-linoleoylglycine can be administered orally and has shown activity in reducing leukocyte migration at doses as low as 03mg/kg .

Result of Action

The activation of hKCNQ1/hKCNE1 channels and GPR132 by N-Linoleoylglycine can lead to various cellular effects. For instance, it has shown analgesic activity in animal studies . In an in vivo model, N-Linoleoylglycine reduced leukocyte migration, and harvested peritoneal cells produced elevated levels of the inflammation-resolving eicosanoid 15-deoxy-Δ (13,14)-PGJ (2) .

Safety and Hazards

N-linoleoylglycine should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

N-linoleoylglycine and other N-linked amino acid-linoleic acid conjugates have potential as anti-inflammatory agents . They could provide suitable templates in a drug discovery program leading to novel agents for promoting the resolution of chronic inflammation . A recent study also identified N-palmitoylglycine and N-linoleoylglycine as G2A-activators .

properties

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334847
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-linoleoylglycine

CAS RN

2764-03-6
Record name N-Linoleoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known mechanism of action for N-linoleoylglycine?

A1: N-linoleoylglycine acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of N-linoleoylglycine mediated GPR132 activation are still under investigation.

Q2: How does the structure of N-linoleoylglycine compare to other known activators of GPR132, and what is the potential impact on their binding?

A2: N-linoleoylglycine shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of N-linoleoylglycine, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.

Q3: Has N-linoleoylglycine been detected in biological samples, and if so, what is its potential relevance?

A3: Yes, N-linoleoylglycine has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.

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